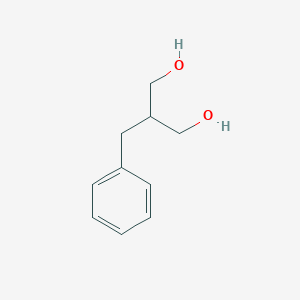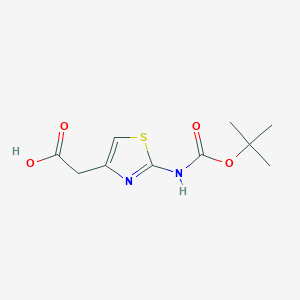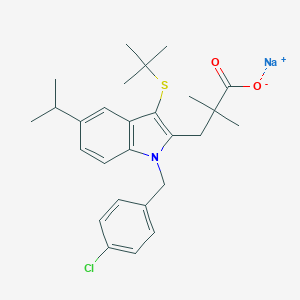
MK886 sodium
Übersicht
Beschreibung
MK886 sodium is a compound of interest in scientific research, particularly in the context of its chemical and physical properties and potential applications. This synthesis and analysis will cover various aspects of MK886 sodium, excluding its drug use, dosage, and side effects, focusing instead on its synthesis, molecular structure, chemical reactions and properties, and both physical and chemical properties analyses.
Synthesis Analysis
The synthesis of compounds similar to MK886 sodium often involves complex chemical reactions, aiming to achieve a specific molecular structure with desired properties. For example, the molten-salt synthesis (MSS) method is a notable technique for producing various nanomaterials, offering environmental friendliness, low cost, and simplicity in operation. This method could potentially be applied or adapted for synthesizing MK886 sodium or its analogs, highlighting the importance of innovative synthesis techniques in advancing material science (Gupta & Mao, 2020).
Molecular Structure Analysis
Understanding the molecular structure of MK886 sodium is crucial for predicting its chemical behavior and interactions. The structure dictates the compound's reactivity, binding affinity, and overall stability. While specific details on MK886 sodium's molecular structure are not provided here, studies on similar compounds emphasize the role of molecular architecture in determining the material's properties and functionalities.
Chemical Reactions and Properties
The chemical properties of MK886 sodium, such as reactivity and stability, are directly influenced by its molecular structure. For example, the review on sodium metal anodes discusses the challenges and progress in sodium-based systems, which can provide insights into the chemical behavior and reactivity of sodium-containing compounds (Lee et al., 2019).
Physical Properties Analysis
The physical properties of MK886 sodium, including melting point, boiling point, solubility, and density, are essential for its application in various fields. These properties are determined by the compound's molecular structure and composition. Research on sodium-ion batteries, for instance, sheds light on the importance of understanding the physical and electrochemical properties of sodium compounds for energy storage applications (Hueso et al., 2013).
Wissenschaftliche Forschungsanwendungen
1. Non-Alcoholic Fatty Liver Disease (NAFLD) Research
- Application : MK886 has been used in research to explore its inhibitory role through the peroxisome proliferator-activated receptor alpha (PPARα) pathway in a high-fat diet (HFD)-induced NAFLD model .
- Methods : Male Wistar rats were divided into control (CON), HFD, and HFD + MK 886 groups. After 14 weeks of intervention, body weight, energy intake, liver weight, serum inflammatory parameters, serum biochemical markers, histology, morphology, and lipid metabolism-associated proteins in the liver were evaluated .
- Results : MK886 significantly reduced body weight and improved hepatic function, inflammatory cytokine levels, and serum lipid parameters. It also ameliorated hepatic steatosis by reducing the levels of lipid uptake-related proteins and β-oxidation-related proteins .
2. Leukotriene Biosynthesis Inhibition
- Application : MK886 is a potent and specific inhibitor of leukotriene biosynthesis in vivo and in intact cells .
- Methods : The study showed that MK886 can both prevent and reverse the membrane translocation of 5-lipoxygenase, an enzyme involved in leukotriene synthesis .
- Results : MK886 was found to inhibit the membrane translocation of 5-lipoxygenase in a rank order of potency that correlated with their potencies for leukotriene synthesis .
3. Antitumor Activity
- Application : MK886 is known to block 5-lipoxygenase-activating protein ALOX5AP and shows antitumor activity in multiple human cell lines .
- Methods : The exact methods of application or experimental procedures were not detailed in the source .
- Results : The broad antitumor therapeutic window reported in vivo for MK886 in rodents supports further consideration of this structural class .
4. Sodium-Ion Batteries (NIBs) Research
- Application : MK886 sodium has been used in the development of advanced electrolytes for Sodium-Ion Batteries (NIBs). The research aims to design the molecular structure of the Solid Electrolyte Interphase (SEI) layer .
- Methods : The Red Moon method was applied for the molecular structure design of the SEI layer. The study focused on NaPF6 salt and fluoroethylene carbonate (FEC) additives in propylene carbonate (PC)-based electrolyte solution .
- Results : The FEC additive showed high efficiency to significantly enhance the capacity and cyclability of NIBs, with an optimal performance that is sensitive at low concentration .
5. Large-Scale Energy Storage
- Application : MK886 sodium is considered for use in Sodium-Ion Batteries (SIBs) as a potential large-scale energy storage technology, especially for sustainable clean energy like wind, solar, and wave .
- Methods : The study involves the optimization of the electrolyte, the matching of cathode and anode materials, and the construction of sodium-ion full batteries with high-performance, high-safety, and low cost .
- Results : The research progress and insights on key materials (including cathode, anode, and electrolyte) for Na storage and some representative Na-ion full battery configurations were described .
6. Sodium-Ion Batteries (NIBs) Research
- Application : MK886 sodium has been used in the development of advanced electrolytes for Sodium-Ion Batteries (NIBs). The research aims to design the molecular structure of the Solid Electrolyte Interphase (SEI) layer .
- Methods : The Red Moon method was applied for the molecular structure design of the SEI layer. The study focused on NaPF6 salt and fluoroethylene carbonate (FEC) additives in propylene carbonate (PC)-based electrolyte solution .
- Results : The FEC additive showed high efficiency to significantly enhance the capacity and cyclability of NIBs, with an optimal performance that is sensitive at low concentration .
7. Large-Scale Energy Storage
- Application : MK886 sodium is considered for use in Sodium-Ion Batteries (SIBs) as a potential large-scale energy storage technology, especially for sustainable clean energy like wind, solar, and wave .
- Methods : The study involves the optimization of the electrolyte, the matching of cathode and anode materials, and the construction of sodium-ion full batteries with high-performance, high-safety, and low cost .
- Results : The research progress and insights on key materials (including cathode, anode, and electrolyte) for Na storage and some representative Na-ion full battery configurations were described .
Safety And Hazards
Zukünftige Richtungen
Hydrogels, which have a three-dimensional network structure, have been applied in the treatment of oral diseases and defect repair . MK886, with its biocompatible structure and unique stimulus-responsive property, could be applied as an excellent drug-delivery system for treatments . Further development of MK886 to optimize its proteasomal, autophagic, and anti-inflammatory targets may lead to a novel therapeutic that would be beneficial in aging and neurodegenerative diseases .
Eigenschaften
IUPAC Name |
sodium;3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34ClNO2S.Na/c1-17(2)19-10-13-22-21(14-19)24(32-26(3,4)5)23(15-27(6,7)25(30)31)29(22)16-18-8-11-20(28)12-9-18;/h8-14,17H,15-16H2,1-7H3,(H,30,31);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNCIYNCWVGEKJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N(C(=C2SC(C)(C)C)CC(C)(C)C(=O)[O-])CC3=CC=C(C=C3)Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33ClNNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040551 | |
| Record name | MK 886 sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MK886 sodium | |
CAS RN |
118427-55-7 | |
| Record name | MK886 sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118427557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK 886 sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK886 SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNR27O326B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid](/img/structure/B49481.png)
![3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B49483.png)
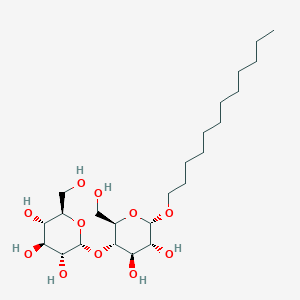
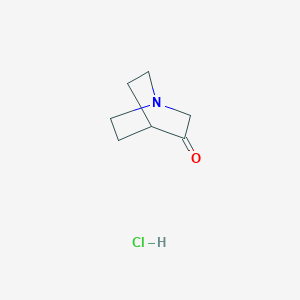
![5-[Dichloro(fluoro)methyl]-1,2-oxazole](/img/structure/B49495.png)
![Ethyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B49496.png)

![[4-(Chloromethylsulfonyloxy)phenyl] benzoate](/img/structure/B49503.png)
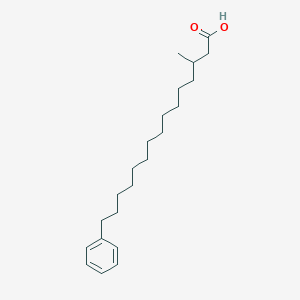
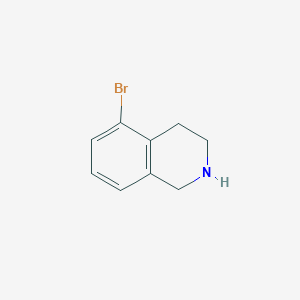
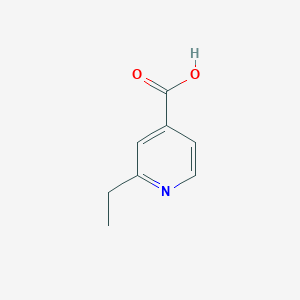
![3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B49508.png)
